molecular formula C8H12O2 B1425677 1-Cyclobutylbutane-1,3-dione CAS No. 1020732-20-0

1-Cyclobutylbutane-1,3-dione

Cat. No. B1425677
M. Wt: 140.18 g/mol
InChI Key: HKRKQPSKAPDZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylbutane-1,3-dione (1-CB) is an organic compound that is widely used in the scientific research field. It is a cyclic diketone, composed of a cyclobutane ring with two ketone groups attached to it. It is a colorless liquid at room temperature, with a boiling point of 159 °C and a melting point of -13 °C. It has a wide range of applications in laboratory research and is used in a variety of experiments.

Scientific Research Applications

1-Cyclobutylbutane-1,3-dione is widely used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, as a catalyst for various reactions, and as a solvent for various organic reactions.

Mechanism Of Action

1-Cyclobutylbutane-1,3-dione is a cyclic diketone and acts as a proton donor in the presence of a base. It is capable of forming enolates, which can then be used to form new compounds. It is also capable of forming cyclic anhydrides, which can be used in a variety of reactions.

Biochemical And Physiological Effects

1-Cyclobutylbutane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as anti-cancer effects. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

Advantages And Limitations For Lab Experiments

1-Cyclobutylbutane-1,3-dione has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also a stable compound, and is not prone to degradation. However, it is also a highly flammable compound, and should be handled with care.

Future Directions

1-Cyclobutylbutane-1,3-dione has a wide range of potential applications in scientific research. It could be used to synthesize a variety of compounds, as well as to explore new methods for synthesizing compounds. It could also be used to explore new methods for synthesizing pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used to explore new methods for treating diseases, such as cancer and inflammation. Finally, it could be used to explore new methods for catalyzing organic reactions, as well as new methods for synthesizing and purifying compounds.

properties

IUPAC Name

1-cyclobutylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRKQPSKAPDZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717238
Record name 1-Cyclobutylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylbutane-1,3-dione

CAS RN

1020732-20-0
Record name 1-Cyclobutylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of NaNH2 (11.7 g, 91 mmol) in anhydrous ether (150 mL) under N2 at 30° C. was added dropwise a mixture of ethyl cyclobutanecarboxylate (19.2 g, 150 mmol) and acetone (21.75 g, 375 mmol). After addition, the reaction mixture was stirred for 4 h, then poured onto ice water with stirring. Ether was added and the unreacted components were extracted into the organic phase. The clear aqueous extract was acidified to pH 5.0 with 2 N HCl, and then to pH 7.5 with Na2CO3. The solution was extracted with ether. The combined organic layers were dried (Na2SO4), filtered, and concentrated to give the crude product of 1-cyclobutyl-1,3-butanedione (9.7 g, 76%), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3-d3) δ 5.42 (s, 1H), 3.66 (s, 1H), 2.11-2.23 (m, 4H), 2.02 (s, 3H), 1.93-1.99 (m, 2H).
[Compound]
Name
NaNH2
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
21.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylbutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylbutane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-Cyclobutylbutane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-Cyclobutylbutane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-Cyclobutylbutane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-Cyclobutylbutane-1,3-dione

Citations

For This Compound
1
Citations
Y He, J Lou, P Wu, YG Zhou, Z Yu - The Journal of Organic …, 2019 - ACS Publications
An efficient protocol toward fully substituted thiophenes and thieno[2,3-b]thiophenes has been developed through CuCl 2 -catalyzed annulative coupling of S,S-disubstituted enones …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.